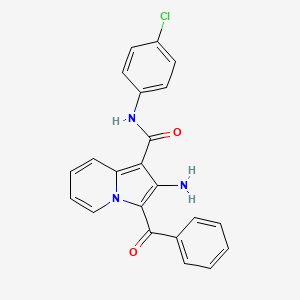
1,3-二溴-2-甲氧基-5-硝基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-methoxy-5-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO3 . It is a derivative of benzene, where two bromine atoms, one methoxy group, and one nitro group are substituted at the 1, 3, 2, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
科学研究应用
1,3-Dibromo-2-methoxy-5-nitrobenzene is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of bromine atoms to the benzene ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Industrial Production Methods: In industrial settings, the production of 1,3-dibromo-2-methoxy-5-nitrobenzene involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, bromine for bromination, and methanol for methoxylation .
化学反应分析
Types of Reactions: 1,3-Dibromo-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Reduction reactions typically yield 1,3-dibromo-2-methoxy-5-aminobenzene.
- Oxidation reactions can produce 1,3-dibromo-2-carboxy-5-nitrobenzene .
作用机制
The mechanism of action of 1,3-dibromo-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
相似化合物的比较
1,2-Dibromo-5-methoxy-3-nitrobenzene: Similar structure but different substitution pattern.
1,3-Dibromo-2-methyl-5-nitrobenzene: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 1,3-Dibromo-2-methoxy-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical transformations .
属性
IUPAC Name |
1,3-dibromo-2-methoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMVGEQBXPPGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)
![ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)




![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
